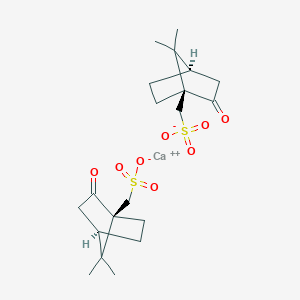
Cobalt trihydroxide
説明
Cobalt trihydroxide is an ionic compound with trivalent cobalt cations Co3+ and hydroxyl anions OH− . It is known in two structurally different forms, “brownish-black” and "green" .
Synthesis Analysis
The α-Co(OH)2 structure comprised a layered structure with anion intercalation . Phase transformations of metastable α-Co(OH)2 into various other cobalt hydroxides, such as β-Co(OH)2, γ-CoOOH, and β-CoOOH, were selectively performed through a variation in the chemical environment . Electrochemical oxidative transformations of α-Co(OH)2 and β-Co(OH)2 into γ-CoOOH and β-CoOOH, respectively, were also successfully accomplished .
Molecular Structure Analysis
The molecular formula of Cobalt trihydroxide is H3CoO3 . The average mass is 109.955 Da and the mono-isotopic mass is 109.941422 Da .
Chemical Reactions Analysis
Cobalt hydroxides were applied to the oxygen evolution reaction (OER) and chloride oxidation reaction (COR) to investigate the correlation between the crystal structure and activity . The γ-CoOOH showed better OER catalytic activity than β-CoOOH . In contrast, β-CoOOH showed higher COR selectivity than γ-CoOOH .
Physical And Chemical Properties Analysis
Cobalt trihydroxide has an average mass of 109.955 Da and a mono-isotopic mass of 109.941422 Da . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors . The polar surface area is 61 Å .
科学的研究の応用
Wear Resistance of Cobalt-based Superalloys : Cobalt-based superalloys, which include Cobalt trihydroxide, are used in aero-engine combustor components for their high strength and wear resistance at elevated temperatures. The surface oxide formed during the fretting process impacts the tribological behavior of these materials, with Cobalt monoxide (CoO) playing a significant role (Korashy, Attia, Thomson, & Oskooei, 2015).
Catalysis in Carbon Dioxide Coupling : Trimetallic cobalt, nickel, and zinc complexes, which include Cobalt trihydroxide, have been found to be effective catalysts for the coupling of carbon dioxide with epoxides, especially in producing cyclic carbonates (Li, Su, Lin, Huang, Tsai, Lee, & Ko, 2017).
Cobalt Oxide Nanoislands for Water Splitting : Cobalt trihydroxide plays a role in the formation of CoOx/Au(111) model systems for water splitting. Its transformation into Co(OH)₂ nanoislands is essential for electrocatalytic activities (Fester, Sun, Rodrı́guez-Fernández, Walton, & Lauritsen, 2019).
Hydrogen Transfer Reactions : Cobalt trihydroxide is used as a catalyst in hydrogen transfer reactions between cyclohexanone and isopropyl alcohol, demonstrating its importance in organic synthesis and reaction mechanisms (Małunowicz, Tyrlik, & Lasocki, 1974).
Electrochemical Performance in Batteries : Studies have shown that Cobalt trihydroxide, as an additive in positive electrodes, significantly affects the electrochemical performance of nickel/metal hydride (Ni/MH) power batteries, impacting their power and capacitive performance (Xia, Yang, & Shao, 2011).
Chemically Modified Electrodes for Detection : Cobalt-based glassy carbon electrodes modified with Cobalt trihydroxide have been used in amperometric detection in flow analysis of carbohydrates, demonstrating its application in sensitive analytical techniques (Cataldi, Casella, Desimoni, & Rotunno, 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
cobalt;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWYFOIYRCTLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.979 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt trihydroxide | |
CAS RN |
1307-86-4 | |
| Record name | Cobaltic hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)


![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)





